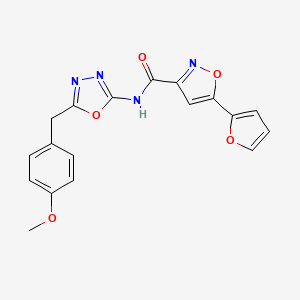
5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N4O5 and its molecular weight is 366.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.
Chemical Structure
The molecular structure of this compound includes a furan ring, an isoxazole moiety, and an oxadiazole unit. These functional groups are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. Studies have demonstrated that derivatives of this scaffold show significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4–8 | M. tuberculosis |
| Compound A | 0.003–0.03 | Clostridium difficile |
| Compound B | 0.03–0.125 | Neisseria gonorrhoeae |
The mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis and fatty acid metabolism, similar to other oxadiazole derivatives .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. The anti-inflammatory effects are attributed to the modulation of pathways involving NF-kB and COX enzymes.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound has been tested against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, showing IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 15 |
Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and inhibits cell proliferation by targeting cyclin-dependent kinases .
Case Studies
- Antitubercular Activity : A study conducted by Dhumal et al. (2016) assessed the antitubercular activity of various oxadiazole derivatives, including those similar to the compound . The most active compounds demonstrated MIC values comparable to standard treatments like isoniazid .
- Antimicrobial Efficacy : Research by Salama et al. (2020) highlighted the effectiveness of oxadiazole derivatives against Clostridium difficile, with some compounds outperforming established antibiotics such as vancomycin .
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-24-12-6-4-11(5-7-12)9-16-20-21-18(26-16)19-17(23)13-10-15(27-22-13)14-3-2-8-25-14/h2-8,10H,9H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNVUBFGVTLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













